molecular formula C13H10N2O4 B2900275 2-(2-Carbamoylphenoxy)pyridine-3-carboxylic acid CAS No. 1016691-86-3

2-(2-Carbamoylphenoxy)pyridine-3-carboxylic acid

Cat. No.: B2900275
CAS No.: 1016691-86-3
M. Wt: 258.233
InChI Key: RLPBZHNPAOMDKT-UHFFFAOYSA-N
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Description

2-(2-Carbamoylphenoxy)pyridine-3-carboxylic acid is a pyridine carboxylic acid derivative. This compound is known for its unique structure, which includes a pyridine ring substituted with a carbamoylphenoxy group and a carboxylic acid group. It has a molecular formula of C13H10N2O4 and a molecular weight of 258.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamoylphenoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbamoylphenoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Carbamoylphenoxy)pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Carbamoylphenoxy)pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Carbamoylphenoxy)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-carbamoylphenoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-11(16)8-4-1-2-6-10(8)19-12-9(13(17)18)5-3-7-15-12/h1-7H,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPBZHNPAOMDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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